molecular formula C15H16ClN5O2 B12475467 2-{[1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL](2-hydroxyethyl)amino}ethanol

2-{[1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL](2-hydroxyethyl)amino}ethanol

Cat. No.: B12475467
M. Wt: 333.77 g/mol
InChI Key: BZLDXQPSGHEXLW-UHFFFAOYSA-N
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Description

2-{1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YLamino}ethanol is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core substituted with a 3-chlorophenyl group and a hydroxyethylamino group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YLamino}ethanol typically involves multiple steps, starting with the formation of the pyrazolo[3,4-D]pyrimidine core This can be achieved through the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-{1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YLamino}ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrazolo[3,4-D]pyrimidine core or the chlorophenyl group.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-{1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YLamino}ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YLamino}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares a similar aromatic substitution pattern but differs in the core structure and functional groups.

    Pregabalin Lactam Methylene Dimer: Another complex organic compound with distinct structural features and applications.

Uniqueness

2-{1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YLamino}ethanol is unique due to its specific combination of a pyrazolo[3,4-D]pyrimidine core, a 3-chlorophenyl group, and a hydroxyethylamino group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H16ClN5O2

Molecular Weight

333.77 g/mol

IUPAC Name

2-[[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C15H16ClN5O2/c16-11-2-1-3-12(8-11)21-15-13(9-19-21)14(17-10-18-15)20(4-6-22)5-7-23/h1-3,8-10,22-23H,4-7H2

InChI Key

BZLDXQPSGHEXLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N(CCO)CCO

Origin of Product

United States

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